molecular formula C30H34O13 B1677862 Picrotoxin CAS No. 124-87-8

Picrotoxin

Cat. No. B1677862
CAS RN: 124-87-8
M. Wt: 602.6 g/mol
InChI Key: VJKUPQSHOVKBCO-ZZJBNGRXSA-N
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Description

Picrotoxin is a natural plant-derived poison that acts as a selective GABA A receptor antagonist . It is functional in vivo and is used to study the role of GABA A receptors in the central nervous system as well in the periphery . This compound induces seizures in adult and immature animals and is used to study GABA A-dependent seizures and drugs that block this pathway .


Synthesis Analysis

The synthesis of this compound involves a concise, stereocontrolled process . The brevity of the route owes to regio- and stereoselective formation of the [4.3.0] bicyclic core by incorporation of a symmetrizing geminal dimethyl group at C5 . A remarkable stabilizing effect of a C5 methyl has been observed, which completely blocks C15 alcoholysis via destabilization of an intermediate twist-boat conformer .


Molecular Structure Analysis

This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .


Chemical Reactions Analysis

This compound antagonizes the GABA A receptor channel directly . This is a ligand-gated ion channel concerned chiefly with the passing of chloride ions across the cell membrane . Therefore, this compound prevents Cl - channel permeability and thus promotes an inhibitory influence on the target neuron .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C30H34O13 . It is a compound of Picrotoxinin and Picrotin . The molecular weight is 602.6 g/mol . The IUPAC name is (1 R ,3 R ,5 S ,8 S ,13 R ,14 S )-1-hydroxy-14- (2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione; (1 R ,5 S ,8 S ,13 R ,14 R )-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo [6.4.1.1 9,12 .0 3,5 .0 5,13 ]tetradecane-6,11-dione .

Scientific Research Applications

Mechanism of Action on GABAC Receptors
Picrotoxin is a plant alkaloid used to study the inhibition of neuronal GABA and glycine receptors. Research on perch-ρ subunits and native GABAC receptors of perch bipolar cells reveals that this compound can inhibit GABAC receptor activity through both competitive and noncompetitive mechanisms. This compound's unique effects, such as accelerating the relaxation phase of GABA currents and inducing a large rebound of membrane current, support an allosteric mechanism of inhibition of ligand-gated chloride channels (Qian et al., 2005).

In Vivo Drug Screening Models
This compound serves as a valuable tool in developing genetic models for high-throughput drug screening. A Drosophila seizure model using this compound as a proconvulsant demonstrated its utility in identifying potential antiepileptic drugs, highlighting its role in facilitating the discovery of novel therapeutic compounds (Stilwell et al., 2006).

Circadian Clock Regulation
Research has uncovered that this compound, independent of known Cys-loop receptors, can significantly speed up the mammalian circadian clock by advancing the accumulation of PERIOD2 protein. This finding not only broadens our understanding of circadian rhythm regulation but also suggests this compound affects beyond traditional receptor interactions (Freeman et al., 2013).

Impact on Glycine Receptors
Investigations into this compound's effects on glycine receptors have revealed a novel residue within the second transmembrane domain that changes this compound inhibition from non-use-facilitated to use-facilitated. This finding enhances our understanding of how this compound interacts with ligand-gated ion channels, offering insights into the intricate mechanisms of receptor modulation (Dibas et al., 2002).

Exploring this compound's Structural Interactions
Research on the glycine receptor pore has provided valuable insights into the structural basis for picrotoxinin and picrotin binding. By investigating homomeric and heteromeric GlyRs' sensitivity to these compounds, scientists have delineated the orientation of picrotoxinin and picrotin binding, contributing to a deeper understanding of receptor-antagonist interactions (Yang et al., 2007).

Safety and Hazards

Picrotoxin is harmful if inhaled and may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may cause eye irritation and may be fatal if swallowed .

Future Directions

Picrotoxin has been used to investigate the pathways for anion and GABA transport in Aluminium Activated Malate Transporters (ALMTs) . Results suggest that this compound inhibits anion flux but not GABA flux and can be used to gain further insights into the mechanism of GABA regulation of plant proteins .

properties

IUPAC Name

(1R,3R,5S,8S,9R,12S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O7.C15H16O6/c1-12(2,18)6-7-10(16)20-8(6)9-13(3)14(7,19)4-5-15(13,22-5)11(17)21-9;1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-9,18-19H,4H2,1-3H3;6-10,18H,1,4H2,2-3H3/t5-,6+,7-,8-,9-,13-,14-,15+;6-,7+,8-,9-,10-,13-,14-,15+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKUPQSHOVKBCO-AHMKVGDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C.CC12C3C4C(C(C1(CC5C2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C.C[C@@]12[C@H]3[C@H]4[C@H]([C@@H]([C@@]1(C[C@@H]5[C@]2(O5)C(=O)O3)O)C(=O)O4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O7.C15H16O6, C30H34O13
Record name COCCULUS
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DSSTOX Substance ID

DTXSID7045605
Record name Picrotoxin
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Molecular Weight

602.6 g/mol
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Physical Description

Cocculus appears as a poisonous berry, the dried fruit of Anamirta cocculus L. Contains several substances including about one percent picrotoxin. Pure picrotoxin occurs as shiny leaflets with an intensely bitter taste or as a microcrystalline powder. Very poisonous!. Used in medicine as a central nervous system stimulant and antidote for barbiturate poisoning. Not currently regarded as a useful therapeutic agent.
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Solubility

1 g in 350 ml water, 1 g in 5 ml boiling water (approx), 1 g in 13.5 ml 95% ethanol, 1 g in 3 ml boiling alcohol (approx), For more Solubility (Complete) data for PICROTOXIN (7 total), please visit the HSDB record page.
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Mechanism of Action

In mammals it has been shown that picrotoxin blocks presynaptic inhibition and strychnine-resistant postsynaptic inhibition in the central nervous system. Picrotoxin selectively antagonizes the effects of the predominant inhibitory transmitter, gamma-aminobutyric (GABA), at all levels of the central nervous system. Current information indicates that GABA receptors are coupled to ionophores that permit the influx of chloride with resultant hyperpolarization of neuronal membranes. Picrotoxin antagonizes the effects of GABA, perhaps by interacting with sites closely associated with the ionophore. A similarly acting convulsant drug, bicuculline, interacts directly with the GABA receptor and is therefore a true antagonist. Both drugs produce convulsions by blocking the inhibitory pathways mediated by GABA. The relative importance of blockade of presynaptic or postsynaptic inhibition for their convulsant activity is unknown.
Record name PICROTOXIN
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Color/Form

Shiny rhomboid leaflets, Colorless, shining, prismatic crystals or white or nearly white microcrystalline powder

CAS RN

124-87-8
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Record name Picrotoxin
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Melting Point

397 °F (EPA, 1998), 203 °C
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Record name PICROTOXIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does picrotoxin exert its convulsant effects?

A1: this compound acts as a non-competitive antagonist of the GABAA receptor, a ligand-gated chloride channel responsible for mediating inhibitory neurotransmission in the central nervous system [, , , , , , , ]. By blocking this channel, this compound prevents the influx of chloride ions, leading to neuronal hyperexcitability and ultimately, convulsions.

Q2: Are there different mechanisms by which this compound can block the GABAA receptor?

A2: Research suggests that this compound can block GABAA receptors through at least two distinct mechanisms: a use-dependent mechanism and a use-independent mechanism []. The use-dependent mechanism involves this compound binding to the receptor after GABA has bound and induced a conformational change. This mechanism can be selectively blocked by the antagonist α-isopropyl-α-methyl-γ-butyrolactone (αIMGBL). The use-independent mechanism operates regardless of GABA binding and is not affected by αIMGBL.

Q3: Which residue in the GABAA receptor is crucial for this compound sensitivity?

A3: Studies have identified a ring of five threonine residues at a specific depth within the M2 domain of the GABAA receptor as essential for this compound sensitivity []. This finding further supports an allosteric mechanism of this compound inhibition, although the exact binding site of this compound remains to be fully elucidated.

Q4: Can the effects of this compound be modulated by other compounds?

A4: Yes, several compounds have been shown to modulate this compound’s effects. For example, diazepam, a benzodiazepine, can increase this compound binding to GABAA receptors, potentially enhancing its inhibitory effects []. Conversely, the GABAA agonist muscimol can reverse this compound-induced inhibition of GABAA receptors [, ].

Q5: How does this compound impact neuronal activity in the cerebellar interposed nuclei (IN) during classically conditioned eyeblinks?

A5: Research in rabbits has shown that this compound injections can disrupt the expression of conditioned eyeblinks []. This disruption is accompanied by changes in the activity of IN neurons, with initial injections causing mild tonic eyelid closure, increased tonic activity of IN cells, and reduced amplitude of neuronal responses. Subsequent injections abolish conditioned responses, further increase eyelid closure and tonic activity, and often eliminate neuronal responses altogether. These findings highlight the role of GABAA-mediated regulation in IN cell activity and eyeblink conditioning.

Q6: What is the chemical structure of this compound?

A6: this compound is a mixture of two equimolar compounds: picrotoxinin and picrotin. They are not chemically bonded but held together as a molecular complex.

Q7: What are the molecular formulas and weights of picrotoxinin and picrotin?

A7:* Picrotoxinin: C15H16O6, molecular weight 292.29 g/mol * Picrotin: C15H18O7, molecular weight 310.31 g/mol

Q8: What spectroscopic data is available for this compound and its components?

A8: Spectroscopic data, including 1D- and 2D-NMR ((1)H, (1)H-COSY, HMQC, HMBC, and NOESY) and mass spectrometry data are available for this compound and its individual components [, ]. These data provide insights into the structures and configurations of these molecules.

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